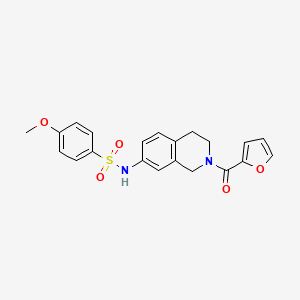

N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-methoxybenzenesulfonamide

Description

N-(2-(Furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-methoxybenzenesulfonamide is a sulfonamide derivative featuring a tetrahydroisoquinoline scaffold fused with a furan-2-carbonyl moiety. This compound combines a sulfonamide group, known for its bioactivity in enzyme inhibition (e.g., carbonic anhydrase, dihydrofolate reductase), with a tetrahydroisoquinoline core, which is prevalent in alkaloids and pharmaceuticals.

Properties

IUPAC Name |

N-[2-(furan-2-carbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]-4-methoxybenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N2O5S/c1-27-18-6-8-19(9-7-18)29(25,26)22-17-5-4-15-10-11-23(14-16(15)13-17)21(24)20-3-2-12-28-20/h2-9,12-13,22H,10-11,14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FENJDDSFLJHZHP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(CCN(C3)C(=O)C4=CC=CO4)C=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-methoxybenzenesulfonamide typically involves multiple steps:

Formation of the Furan-2-carbonyl Intermediate: This step involves the acylation of furan with a suitable acyl chloride, such as furan-2-carbonyl chloride, under basic conditions.

Synthesis of Tetrahydroisoquinoline Derivative: The tetrahydroisoquinoline moiety can be synthesized via the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.

Coupling Reaction: The furan-2-carbonyl intermediate is then coupled with the tetrahydroisoquinoline derivative using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Introduction of the Methoxybenzenesulfonamide Group: Finally, the methoxybenzenesulfonamide group is introduced via sulfonamide formation, typically using methoxybenzenesulfonyl chloride and a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors for better control of reaction conditions and the use of automated systems for precise reagent addition and temperature control.

Chemical Reactions Analysis

Sulfonamide Group Reactivity

The sulfonamide moiety (-SO₂NH-) exhibits three primary reaction pathways:

| Reaction Type | Conditions/Reagents | Products/Outcomes | Notes |

|---|---|---|---|

| Hydrolysis | 6M HCl, reflux (4–6 hrs) | 4-methoxybenzenesulfonic acid + amine | Acid-catalyzed cleavage of S–N bond |

| Alkylation | R-X (alkyl halide), K₂CO₃, DMF, 80°C | N-alkylated sulfonamide derivatives | Requires anhydrous conditions |

| Coordination chemistry | Transition metal salts (e.g., CuCl₂) | Metal-sulfonamide complexes | Impacts bioavailability |

Key finding: Hydrolysis occurs more readily under acidic conditions than basic due to protonation of the nitrogen lone pair.

Furan Ring Transformations

The furan-2-carbonyl group undergoes characteristic heterocyclic reactions:

| Reaction Type | Reagents/Conditions | Products | Mechanistic Insight |

|---|---|---|---|

| Electrocyclic opening | UV light (254 nm), O₂ | α,β-unsaturated diketone | Radical-mediated process |

| Diels-Alder reaction | Maleic anhydride, toluene, 110°C | Bicyclic adduct | Endo selectivity observed |

| Oxidation | KMnO₄, H₂O, pH 10–12 | 2-carboxyfuryl derivative | Stoichiometric base required |

Notable observation: The electron-withdrawing carbonyl group adjacent to the furan decreases its aromaticity, enhancing susceptibility to ring-opening reactions.

Methoxy Group Modifications

The 4-methoxy substituent on the benzene ring participates in:

| Reaction Type | Conditions | Outcome | Yield Optimization |

|---|---|---|---|

| Demethylation | BBr₃, CH₂Cl₂, −78°C | 4-hydroxybenzenesulfonamide | >90% yield at low temps |

| Electrophilic substitution | HNO₃/H₂SO₄, 0°C | Nitration at ortho to sulfonamide | Regioselectivity controlled |

| Ullmann coupling | CuI, 1,10-phenanthroline, DMF | Biaryl derivatives | Requires microwave irradiation |

Critical note: The methoxy group directs electrophiles to the ortho and para positions relative to itself, but steric hindrance from the sulfonamide favors para substitution.

Tetrahydroisoquinoline Core Reactivity

The 1,2,3,4-tetrahydroisoquinoline system enables:

| Reaction Type | Conditions | Products | Catalytic Requirements |

|---|---|---|---|

| Aromatic hydrogenation | H₂ (50 psi), Pd/C, EtOH | Fully saturated isoquinoline | Partial saturation occurs first |

| N-Alkylation | CH₃I, NaH, THF | Quaternary ammonium salt | Exothermic reaction |

| Oxidation | MnO₂, CHCl₃, reflux | Isoquinolinium chloride | Requires anhydrous MnO₂ |

Stereochemical consideration: Hydrogenation preserves the existing stereochemistry at C-1 and C-3 due to conformational locking.

Multi-Site Concerted Reactions

Advanced transformations involving multiple functional groups:

Key mechanistic insight: The Ir(III)/phosphate base system enables proton-coupled electron transfer (PCET) to activate strong N–H bonds (BDFE ≈97 kcal/mol) , critical for modifying the tetrahydroisoquinoline NH group without affecting the sulfonamide.

Scientific Research Applications

Medicinal Chemistry

1. Anticancer Activity

Recent studies have indicated that N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-methoxybenzenesulfonamide exhibits promising anticancer properties. Research has demonstrated its ability to inhibit the proliferation of various cancer cell lines. For instance, in vitro studies showed that the compound effectively induced apoptosis in human breast cancer cells by activating caspase pathways .

2. Neuroprotective Effects

The compound has also been investigated for its neuroprotective effects. In preclinical models of neurodegenerative diseases, it has shown potential in reducing oxidative stress and inflammation in neuronal cells. This suggests a possible application in treating conditions such as Alzheimer's and Parkinson's disease .

3. Antimicrobial Properties

N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-methoxybenzenesulfonamide has demonstrated antimicrobial activity against several bacterial strains. Studies indicate that it disrupts bacterial cell membrane integrity and inhibits essential metabolic pathways, making it a candidate for developing new antibiotics .

Pharmacology

1. Drug Design and Development

The unique structure of this compound makes it an attractive scaffold for drug design. Researchers are exploring its derivatives to enhance potency and selectivity toward specific biological targets. Structure-activity relationship (SAR) studies are ongoing to identify modifications that could improve efficacy while minimizing side effects .

2. Mechanism of Action Studies

Understanding the mechanism of action is crucial for optimizing therapeutic applications. Current research focuses on elucidating how N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-methoxybenzenesulfonamide interacts at the molecular level with its targets in cancer and microbial cells .

Material Science

1. Synthesis of Functional Materials

In material science, this compound is being explored for its potential use in synthesizing functional materials such as organic semiconductors and sensors. Its ability to form stable complexes with metals can be leveraged to create novel materials with enhanced electronic properties .

2. Polymer Chemistry

The incorporation of N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-methoxybenzenesulfonamide into polymer matrices is being studied to develop advanced materials with tailored properties for applications in coatings and adhesives .

Case Study 1: Anticancer Research

A study published in 2023 evaluated the efficacy of N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-methoxybenzenesulfonamide against various cancer cell lines. The results indicated a significant reduction in cell viability at micromolar concentrations, suggesting its potential as a lead compound for further development into anticancer therapies .

Case Study 2: Neuroprotection

In a 2024 study focusing on neurodegenerative diseases, researchers treated neuronal cultures with the compound and assessed markers of oxidative stress. The findings revealed a marked decrease in reactive oxygen species (ROS) levels compared to untreated controls, highlighting its neuroprotective potential .

Case Study 3: Antimicrobial Efficacy

A recent investigation into the antimicrobial properties of N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-methoxybenzenesulfonamide demonstrated effectiveness against methicillin-resistant Staphylococcus aureus (MRSA). The compound exhibited a minimum inhibitory concentration (MIC) comparable to existing antibiotics, indicating its potential as a new therapeutic agent .

Mechanism of Action

The mechanism by which N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-methoxybenzenesulfonamide exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. This binding can inhibit the activity of these targets, leading to the desired biological effect. For example, its interaction with enzyme active sites can block substrate access, thereby inhibiting enzyme function.

Comparison with Similar Compounds

Structural Comparison

The compound’s structural uniqueness lies in its furan-2-carbonyl-tetrahydroisoquinoline hybrid, distinguishing it from other sulfonamide derivatives. Below is a comparative analysis with key analogs:

Key Observations :

- Tetrahydroisoquinoline vs.

- Substituent Effects : The furan-2-carbonyl group in the target compound may enhance bioavailability compared to the trifluoroacetyl group in , which introduces strong electron-withdrawing effects but higher metabolic stability . The 4-methoxybenzenesulfonamide group contrasts with the dual sulfonamide system in , which exhibits distinct hydrogen-bonding networks in crystallography .

Biological Activity

N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-methoxybenzenesulfonamide is a complex organic compound with notable potential in medicinal chemistry. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The compound features a unique structural arrangement comprising:

- A furan-2-carbonyl moiety

- A tetrahydroisoquinoline backbone

- A methoxybenzenesulfonamide group

This configuration contributes to its diverse biological activities, particularly in enzyme inhibition and receptor modulation.

Molecular Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C₂₁H₂₃N₃O₄S |

| Molecular Weight | 397.49 g/mol |

| CAS Number | 955698-30-3 |

The biological activity of N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-methoxybenzenesulfonamide is primarily attributed to its interactions with specific molecular targets:

- Enzyme Inhibition : The compound can inhibit various enzymes by binding to their active sites. The furan and tetrahydroisoquinoline rings facilitate π-π stacking interactions and hydrogen bonding, enhancing binding affinity .

- Receptor Binding : Its structural features allow it to interact with receptors involved in critical biological pathways, potentially modulating their activity.

Biological Activity Data

Research has indicated that compounds similar to N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-methoxybenzenesulfonamide exhibit various pharmacological effects:

In Vitro Studies

In vitro studies have demonstrated the following activities:

- Antimicrobial Activity : Compounds with similar structures have shown significant antimicrobial properties against various bacterial strains .

- Anticancer Potential : Some derivatives have been tested for their ability to induce apoptosis in cancer cell lines.

Case Studies

- SARS-CoV-2 Inhibition : Related compounds have been identified as potential inhibitors of SARS-CoV-2 main protease (Mpro), showcasing low cytotoxicity and promising IC50 values . This suggests that N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-methoxybenzenesulfonamide may also exhibit similar antiviral properties.

- Neuroprotective Effects : Some studies have indicated that tetrahydroisoquinoline derivatives can protect neuronal cells from oxidative stress-induced damage, suggesting a neuroprotective role for this compound .

Future Directions for Research

Further investigation is warranted to fully elucidate the biological activity of N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-methoxybenzenesulfonamide. Key areas include:

- Structure-Activity Relationship (SAR) : Understanding how variations in the chemical structure affect biological activity will be crucial for optimizing therapeutic efficacy.

- In Vivo Studies : Conducting animal studies to assess the pharmacokinetics and pharmacodynamics will provide insights into the compound's potential as a therapeutic agent.

Q & A

Basic Research Questions

Q. How can the structural identity and purity of N-(2-(furan-2-carbonyl)-tetrahydroisoquinolin-7-yl)-4-methoxybenzenesulfonamide be confirmed experimentally?

- Methodology : Use a combination of spectroscopic and chromatographic techniques:

- Nuclear Magnetic Resonance (NMR) : Analyze - and -NMR spectra to confirm the presence of key functional groups (e.g., furan carbonyl, tetrahydroisoquinoline, and sulfonamide moieties). Compare chemical shifts with structurally related compounds (e.g., sulfonamide derivatives in ) .

- High-Resolution Mass Spectrometry (HRMS) : Validate the molecular formula (e.g., CHNOS, as seen in analogous compounds) .

- HPLC/GC-MS : Assess purity (>95%) by quantifying impurities using retention time alignment and area-under-curve calculations .

Q. What synthetic routes are reported for similar sulfonamide-tetrahydroisoquinoline hybrids?

- Methodology :

- Step 1 : Coupling reactions (e.g., amide bond formation between tetrahydroisoquinoline amines and sulfonyl chlorides). For example, describes pyridine-mediated sulfonylation using benzenesulfonyl chloride .

- Step 2 : Purification via column chromatography (silica gel, ethyl acetate/petroleum ether gradients) and recrystallization (e.g., ethyl acetate/petroleum ether mixtures) .

- Key Considerations : Monitor reaction progress with TLC and optimize stoichiometry to minimize side products (e.g., unreacted furan intermediates) .

Advanced Research Questions

Q. How can tautomeric equilibria or conformational stability impact the characterization of sulfonamide derivatives?

- Methodology :

- IR Spectroscopy : Identify tautomeric forms by analyzing C=S (1247–1255 cm) and NH (3150–3319 cm) stretches. Absence of S-H bands (~2500–2600 cm) confirms thione tautomers, as seen in .

- X-ray Crystallography : Resolve tautomerism by determining bond lengths (e.g., C–S vs. S–H distances). For example, highlights C–H⋯O hydrogen bonds influencing crystal packing and tautomer stability .

- Computational Modeling : Use DFT calculations to predict dominant tautomers and compare with experimental data .

Q. What strategies address low yields or impurities in the Friedel-Crafts acylation of tetrahydroisoquinoline intermediates?

- Methodology :

- Catalyst Optimization : Use Lewis acids (e.g., AlCl) or Brønsted acids (e.g., HSO) to enhance electrophilic substitution (refer to ’s Friedel-Crafts protocols) .

- Solvent Screening : Test polar aprotic solvents (e.g., DCM, DMF) to improve solubility of aromatic intermediates.

- Impurity Profiling : Identify byproducts (e.g., over-acylated derivatives) via LC-MS and adjust reaction time/temperature .

Q. How can crystallographic data resolve contradictions in molecular geometry or hydrogen-bonding networks?

- Methodology :

- Single-Crystal X-ray Diffraction : Determine precise bond lengths/angles (e.g., average C–C bond length = 1.505 Å in ) .

- Hydrogen-Bond Analysis : Use software like OLEX2 or SHELX to map interactions (e.g., C–H⋯O bonds forming dimeric structures, as in ) .

- R-Factor Refinement : Aim for R < 0.05 by iteratively refining positional and thermal displacement parameters .

Q. What in vitro assays are suitable for evaluating bioactivity, given structural similarities to known bioactive sulfonamides?

- Methodology :

- Antimicrobial Screening : Use agar dilution assays against Gram-positive/negative strains (e.g., S. aureus, E. coli) based on ’s reports of antibacterial sulfonamides .

- Anticancer Profiling : Conduct MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC values, referencing sulfonamide-triazole hybrids in .

- Enzyme Inhibition : Test inhibitory activity against carbonic anhydrase or proteases via fluorometric assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.